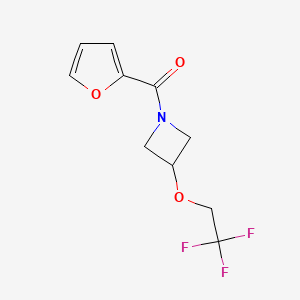

![molecular formula C20H16N4O3S2 B2678449 2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 850936-98-0](/img/structure/B2678449.png)

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

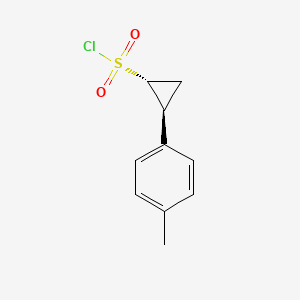

The compound “2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a heterocyclic compound. It contains a 1,3,4-oxadiazole ring which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a 1,3-thiazole ring which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds were synthesized by the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides and further cyclization of the obtained acylderivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring and a 1,3-thiazole ring. The 1,3,4-oxadiazole ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The 1,3-thiazole ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Evaluation

Compounds including derivatives of 1,3,4-oxadiazole and pyrazole have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, certain derivatives demonstrated moderate inhibitory effects across various assays, including binding affinity for COX-2 and 5-LOX, which correlates to their analgesic and anti-inflammatory effects. Another derivative showed antioxidant potential with a specific EC50 value, indicating its capacity to scavenge free radicals. This comprehensive evaluation underscores the therapeutic potential of these compounds in managing pain, inflammation, and oxidative stress, as well as their role in cancer therapy through tumor growth inhibition (Faheem, 2018).

Synthesis and Biological Screening

The synthesis and biological screening of 5-substituted-1,3,4-oxadiazole derivatives have been conducted to assess their activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These studies are crucial for identifying compounds with potential therapeutic applications in diseases where enzyme inhibition can be beneficial, such as Alzheimer's disease, due to their ability to modulate enzyme activity (Rehman et al., 2013).

Antimicrobial and Cytotoxicity Studies

Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities against a variety of bacterial and fungal strains. Furthermore, their cytotoxic effects have been investigated using assays like MTT, highlighting their potential as antimicrobial agents and their cytotoxicity against specific cell lines. Such studies are instrumental in the development of new antimicrobial agents with specific targets and minimal side effects (Kaplancıklı et al., 2012).

Glutaminase Inhibitors for Cancer Therapy

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors showcases an avenue for cancer therapy. These compounds, including analogs with improved drug-like properties, have shown potency in inhibiting the growth of human lymphoma cells in vitro and in mouse models, highlighting their potential in cancer treatment by targeting metabolic pathways specific to cancer cells (Shukla et al., 2012).

Antimicrobial and Hemolytic Agents

The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides has been explored for their potential as antimicrobial and hemolytic agents. These compounds have been screened for activity against selected microbial species, providing insights into their applicability as safer antimicrobial agents with reduced toxicity (Rehman et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S2/c1-26-15-9-5-8-14(10-15)18-23-24-20(27-18)29-12-17(25)22-19-21-16(11-28-19)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLGDUYQRSVGIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2Z)-5,6-dimethoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2678369.png)

![1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride](/img/structure/B2678370.png)

![2-Bromo-4,6-dimethylbenzo[d]thiazole](/img/structure/B2678376.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2678378.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2678382.png)

![5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678386.png)

![1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine](/img/structure/B2678387.png)